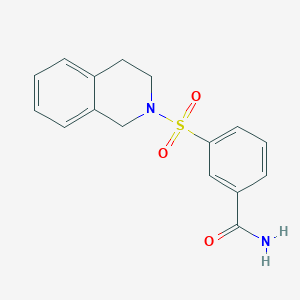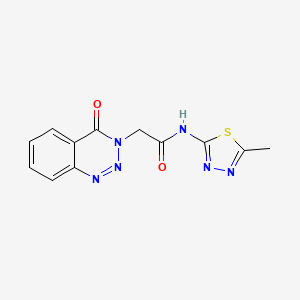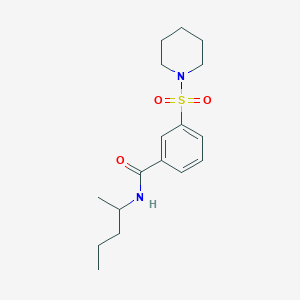
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide, also known as H89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell growth. H89 has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions.
Mecanismo De Acción
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of PKA without affecting other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit insulin secretion and glucose uptake in pancreatic beta cells. This compound has also been shown to inhibit lipid accumulation and adipogenesis in adipocytes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. This compound has also been shown to enhance synaptic plasticity and memory formation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of PKA and does not affect other kinases. It is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in scientific research. One direction is to investigate the role of PKA in other physiological and pathological conditions using this compound. For example, this compound could be used to study the effect of PKA inhibition on inflammation, oxidative stress, and aging. Another direction is to develop more potent and selective inhibitors of PKA based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases. Finally, this compound could be used in combination with other inhibitors or drugs to enhance their therapeutic efficacy.
Métodos De Síntesis
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dihydroisoquinoline with chlorosulfonyl isocyanate to form 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate. The second step involves the reaction of 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate with benzamide to form this compound. The purity of this compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been used in various scientific research studies to investigate the role of PKA in different physiological and pathological conditions. For example, this compound has been used to study the effect of PKA inhibition on insulin secretion, glucose metabolism, and lipid metabolism. This compound has also been used to study the role of PKA in cancer cell growth, apoptosis, and drug resistance. Additionally, this compound has been used to study the effect of PKA inhibition on synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)13-6-3-7-15(10-13)22(20,21)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLUVGWFSBYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6100996.png)

![N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6101007.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6101015.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B6101022.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)
![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)

![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
